

TAS4464: A Comparative Analysis of a Novel NAE Inhibitor

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Compound of Interest

Compound Name: TAS4464

Cat. No.: B15615864

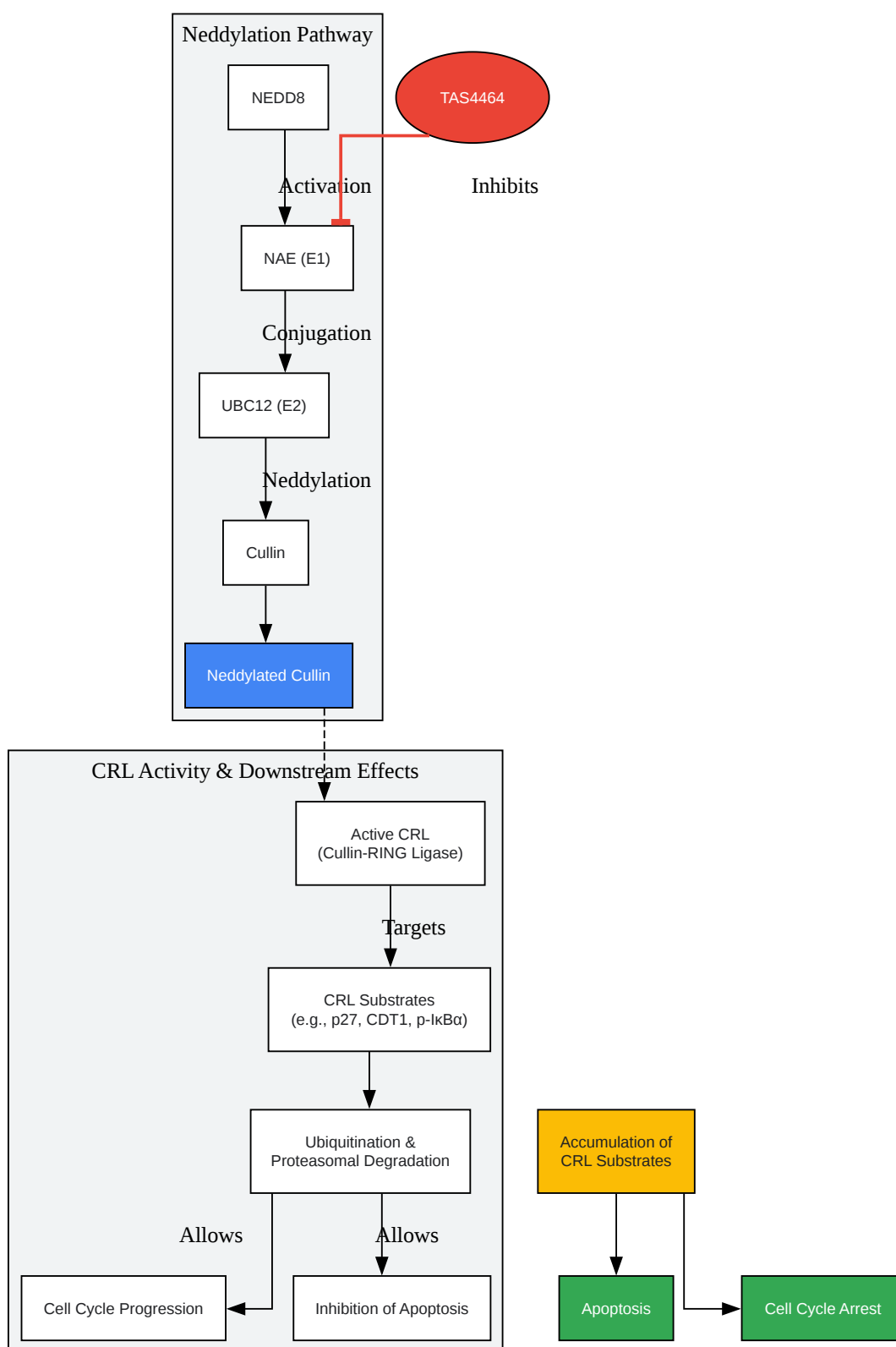
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental results of **TAS4464**, a novel and highly potent inhibitor of NEDD8-activating enzyme (NAE), with the established alternative, MLN4924 (pevonedistat). The data presented is compiled from preclinical studies to offer an objective overview of **TAS4464**'s performance and mechanism of action.

Mechanism of Action: Targeting the Neddylation Pathway

TAS4464 is a selective inhibitor of the NEDD8-activating enzyme (NAE), a critical component of the neddylation pathway.^{[1][2][3]} Neddylation is a post-translational modification process essential for the function of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases.^{[1][2][3]} By inhibiting NAE, **TAS4464** prevents the neddylation of cullins, leading to the inactivation of CRLs.^[4] This results in the accumulation of various CRL substrate proteins, such as p27, CDT1, and phosphorylated I κ B α , which play crucial roles in cell cycle regulation, DNA replication, and apoptosis.^{[1][4][5]} The accumulation of these substrates ultimately triggers cell cycle arrest and apoptosis in cancer cells.^{[4][6]}



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Caption: TAS4464 inhibits NAE, blocking the neddylaton pathway and leading to apoptosis.

Comparative In Vitro Efficacy

TAS4464 has demonstrated significantly higher potency in inhibiting cancer cell growth across a wide range of cell lines compared to MLN4924.

Cell Line	Cancer Type	TAS4464 GI ₅₀ (μM)	MLN4924 GI ₅₀ (μM)	Fold Difference
CCRF-CEM	Leukemia	Data not specified	Data not specified	3-64 fold higher potency for TAS4464 across all tested cell lines[7]
GRANTA-519	Mantle Cell Lymphoma	Data not specified	Data not specified	TAS4464 showed higher potency[7]
SU-CCS-1	Clear Cell Sarcoma	Data not specified	Data not specified	TAS4464 showed higher potency[8]
HEC-59	Endometrial Cancer	Data not specified	Data not specified	TAS4464 markedly inhibited cell growth[9]
Patient-derived SCLC	Small Cell Lung Cancer	Data not specified	Data not specified	TAS4464 showed potent cytotoxicity[7]

Note: Specific GI₅₀ values for direct comparison in a single table are not fully available in the provided search results. However, the consistent reporting of **TAS4464**'s higher potency is a key finding.

Comparative In Vivo Antitumor Activity

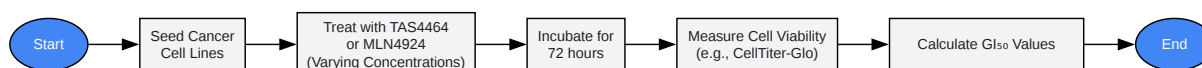
In multiple human tumor xenograft models, **TAS4464** has shown prominent antitumor activity, often superior to that of MLN4924, and has been effective as a single agent.[1][3][7]

Xenograft Model	Cancer Type	TAS4464 Dosing Schedule	MLN4924 Dosing Schedule	Outcome
CCRF-CEM	Leukemia	100 mg/kg, weekly	120 mg/kg, twice weekly	TAS4464 led to complete tumor regression without marked weight loss and was more efficacious.[5]
GRANTA-519	Mantle Cell Lymphoma	100 mg/kg, weekly or twice weekly	Not specified	TAS4464 demonstrated significant antitumor activity. [7]
SU-CCS-1	Clear Cell Sarcoma	100 mg/kg, weekly	Intravenously twice weekly	TAS4464 induced tumor regression of ~50% in a pazopanib-insensitive model and its effects significantly exceeded MLN4924.[3][8]
HEC-59	Endometrial Cancer	100 mg/kg, once or twice a week	Not specified	Tumor growth inhibition of 79% and 87% respectively, exceeding carboplatin.[9]

Experimental Protocols

Growth Inhibition Assay

The antiproliferative activity of **TAS4464** and MLN4924 was assessed using a 72-hour growth inhibition assay.[7] Cancer cell lines were seeded in appropriate media and treated with various concentrations of the compounds.[7] Cell viability was measured after 72 hours of exposure to determine the GI₅₀ values.[7] For patient-derived cells, viability was often measured after 6 days of treatment using assays like the CellTiter-Glo 3D Cell Viability Assay.[10]



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Caption: Workflow for determining the in vitro growth inhibitory effects of **TAS4464**.

In Vivo Efficacy Studies

Human tumor xenograft models were used to evaluate the in vivo antitumor activity of **TAS4464**. [7] Tumor cells were subcutaneously implanted into immunodeficient mice. [7] Once tumors reached a specified size, mice were treated with **TAS4464** or a comparator agent intravenously according to the specified dosing schedule. [3][8] Tumor volume and body weight were monitored throughout the study to assess efficacy and toxicity. [7]

Immunoblotting

To confirm the mechanism of action, immunoblotting was performed on cell lysates from treated and untreated cells or tumor tissues. [7] This technique was used to detect the levels of neddylated cullins and the accumulation of CRL substrate proteins such as CDT1, NRF2, and p-IkBα. [7] The induction of apoptosis was confirmed by detecting cleaved caspase-3 and cleaved PARP. [7]

Safety and Tolerability

Preclinical studies in mouse xenograft models indicated that **TAS4464** was generally well-tolerated at effective doses, with no marked body weight loss observed. [1][3][7] However, a first-in-human Phase 1 study in patients with advanced solid tumors reported that dose-limiting toxicities were primarily related to abnormal liver function tests. [11] This led to the conclusion

that the maximum tolerated dose (MTD) could not be determined due to these hepatic effects, necessitating further investigation into the mechanism of NAE inhibitor-induced liver toxicity.[11]

Conclusion

The available preclinical data consistently demonstrate that **TAS4464** is a highly potent and selective NAE inhibitor with superior antitumor activity compared to MLN4924 in various cancer models.[1][3][7] Its efficacy as a single agent in both hematologic and solid tumor models is a promising feature.[1][3][7] While preclinical safety appeared favorable, clinical development will require careful management and further understanding of its effects on liver function.[11] The detailed experimental results and established protocols provide a solid foundation for further research and development of **TAS4464** as a potential anticancer therapeutic.

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